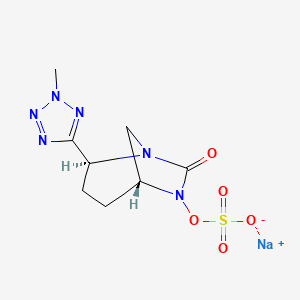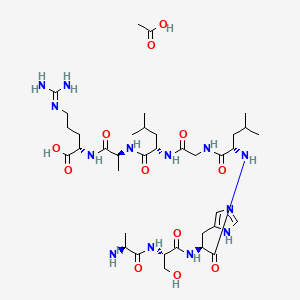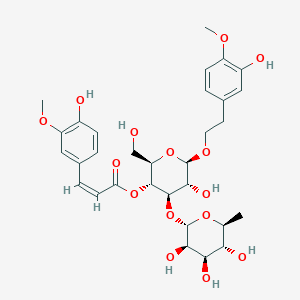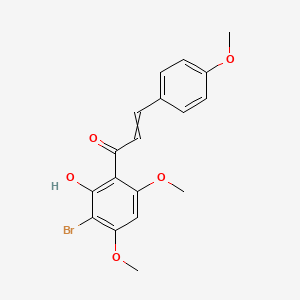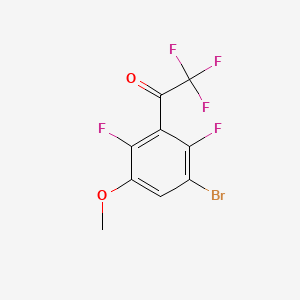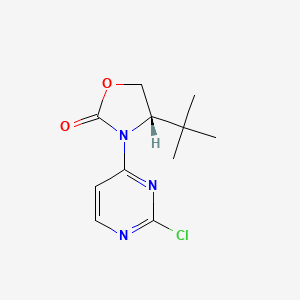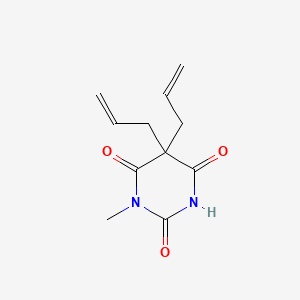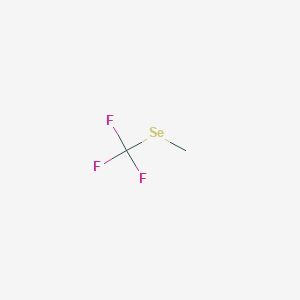
Methane, trifluoro(methylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane, trifluoro(methylseleno)- is an organoselenium compound that features a trifluoromethyl group and a methylseleno group attached to a methane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methane, trifluoro(methylseleno)- typically involves the reaction of trifluoromethylating agents with selenium-containing compounds. One common method is the nucleophilic trifluoromethylation of selenium-containing substrates using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for Methane, trifluoro(methylseleno)- are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methane, trifluoro(methylseleno)- can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Methane, trifluoro(methylseleno)- include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methane, trifluoro(methylseleno)- can yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
Methane, trifluoro(methylseleno)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and potential therapeutic applications.
Medicine: Research into the compound’s potential as a pharmacological agent is ongoing, particularly in the context of its antioxidant properties.
Mécanisme D'action
The mechanism of action of Methane, trifluoro(methylseleno)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the selenium atom can participate in redox reactions. These properties enable the compound to modulate biological processes, such as enzyme activity and oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methane, trifluoro(methylseleno)- include:
Fluoroform (Trifluoromethane): A hydrofluorocarbon with similar trifluoromethyl functionality.
Trifluoromethylselenol: A compound with a trifluoromethyl group and a selenol group.
Uniqueness
Methane, trifluoro(methylseleno)- is unique due to the combination of its trifluoromethyl and methylseleno groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in other similar compounds.
Propriétés
Numéro CAS |
1544-55-4 |
|---|---|
Formule moléculaire |
C2H3F3Se |
Poids moléculaire |
163.01 g/mol |
Nom IUPAC |
trifluoro(methylselanyl)methane |
InChI |
InChI=1S/C2H3F3Se/c1-6-2(3,4)5/h1H3 |
Clé InChI |
JTYFGEIPDDTBLR-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


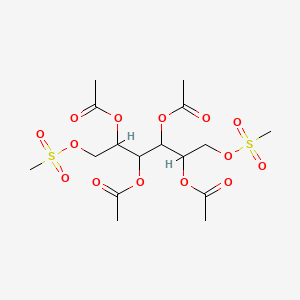
![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
